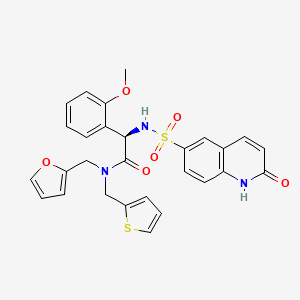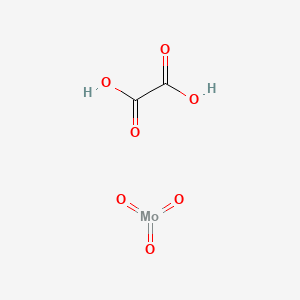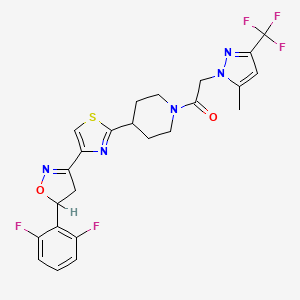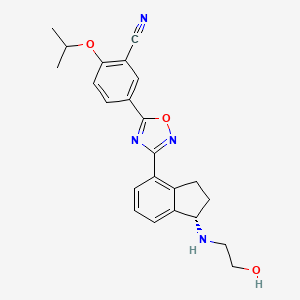![molecular formula C23H24N2O4 B609864 (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid CAS No. 103733-50-2](/img/structure/B609864.png)
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-113413 is a metabolite of quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is known for its potent ability to inhibit the angiotensin-converting enzyme, making it valuable in the research of hypertension and congestive heart failure .
Aplicaciones Científicas De Investigación
PD-113413 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of angiotensin-converting enzyme inhibitors.
Biology: It is used to study the biological pathways involving the angiotensin-converting enzyme.
Medicine: It is used in the research of hypertension and congestive heart failure.
Industry: It is used in the development of new pharmaceuticals targeting the angiotensin-converting enzyme
Métodos De Preparación
PD-113413 is formed through the hydrolysis of the diketopiperazine quinapril analog . The synthetic route involves the conversion of quinapril into PD-113413 under specific reaction conditions. Industrial production methods typically involve the controlled hydrolysis of quinapril, followed by purification processes to isolate PD-113413 in its pure form.
Análisis De Reacciones Químicas
PD-113413 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
PD-113413 exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, PD-113413 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets involved include the angiotensin-converting enzyme and the pathways regulating blood pressure .
Comparación Con Compuestos Similares
PD-113413 is similar to other angiotensin-converting enzyme inhibitors such as captopril, enalapril, and quinapril. it is unique in its formation as a metabolite of quinapril. Unlike captopril, which undergoes complex biotransformations, PD-113413 is formed through a simpler hydrolysis process. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors .
Similar Compounds
- Captopril
- Enalapril
- Quinapril
These compounds share similar mechanisms of action but differ in their metabolic pathways and pharmacokinetic profiles .
Propiedades
Número CAS |
103733-50-2 |
|---|---|
Fórmula molecular |
C23H24N2O4 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
InChI |
InChI=1S/C23H24N2O4/c1-15-21(26)24-14-18-10-6-5-9-17(18)13-20(24)22(27)25(15)19(23(28)29)12-11-16-7-3-2-4-8-16/h2-10,15,19-20H,11-14H2,1H3,(H,28,29)/t15-,19-,20-/m0/s1 |
Clave InChI |
VXPDBIKOLFNDKU-YSSFQJQWSA-N |
SMILES isomérico |
C[C@H]1C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O |
SMILES |
(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid |
SMILES canónico |
CC1C(=O)N2CC3=CC=CC=C3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PD-113413; PD113413; PD 113413 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)






